N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Overview
Description
“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” is a chemical compound with the molecular formula C18H13BrN4O . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . This compound exhibits diverse applications, including drug development and material synthesis, due to its unique properties and structural complexity.
Molecular Structure Analysis
The molecular structure of “N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” consists of a quinazoline ring attached to a bromophenyl group at the 4-position and a but-2-ynoyl group at the 6-position . The fused benzene and pyrimidine rings are nearly coplanar, making dihedral angles of 1.26 (14) and 3.53 (15)° in the two independent molecules .Physical And Chemical Properties Analysis
“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” has a molecular weight of 426.3 g/mol . Its exact mass and monoisotopic mass are 425.08512 g/mol . It has a topological polar surface area of 70.2 Ų and a complexity of 515 . Other properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Cancer Research
Specific Scientific Field
Oncology and cancer biology.
Summary of Application
CL-387,785 is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and angiogenesis, making it an attractive target for cancer therapy. CL-387,785 has been studied as a potential anti-cancer drug due to its ability to block EGF-stimulated autophosphorylation of tyrosine residues in EGFR . It inhibits the growth of cells that overexpress EGFR or c-Erb-2.
Experimental Procedures
Results and Outcomes
Alzheimer’s Disease Research
Specific Scientific Field
Neurodegenerative diseases, specifically Alzheimer’s disease (AD).
Summary of Application
Recent studies have explored the repurposing of EGFR inhibitors (including CL-387,785) as potential therapeutics for AD. In AD mouse models, EGFR inhibitors attenuate amyloid-beta (Aβ) pathology and improve cognitive function .
Experimental Procedures
Results and Outcomes
EGFR as a Dual Molecular Target
Specific Scientific Field
Translational medicine and drug repurposing.
Summary of Application
EGFR serves as a dual molecular target for both cancer and AD. Understanding its functions in both contexts is crucial for therapeutic development.
Insights
By emphasizing EGFR’s significance in cancer and AD, researchers aim to develop targeted therapies that address both diseases.
Choi, H.-J., Jeong, Y. J., Kim, J., & Hoe, H.-S. (2023). EGFR is a potential dual molecular target for cancer and Alzheimer’s disease. Frontiers in Pharmacology, 14, 1238639. DOI: 10.3389/fphar.2023.1238639 MilliporeSigma. (n.d.). CL-387,785. Link
properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYWOYVBXILOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236539 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide | |
CAS RN |
194423-06-8 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL-387785 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-387785 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.